6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Overview
Description
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol . It is also known by several synonyms, including N-hydroxy-5-norbornene-2,3-second imide and 5-Hydroxynorbornane 2,6-Lactone . This compound is characterized by its off-white to pale yellow crystalline powder form .
Scientific Research Applications
Conversion to Sustainable Polymers and Fuels
One primary application of furan derivatives, similar to the specified compound, lies in their potential as sustainable resources for producing polymers, functional materials, and fuels. The synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, such as hexose carbohydrates and lignocellulose, opens pathways for its utilization in generating monomers, polymers, porous carbon materials, engine fuels, solvents, and various chemicals. This approach represents a shift towards renewable feedstocks in the chemical industry, potentially replacing non-renewable hydrocarbon sources to a significant extent (Chernyshev, Kravchenko, & Ananikov, 2017).
Green Chemistry and Solvent Selection
The valorization of sugars from lignocellulosic biomass into HMF and furfural showcases their role as highly valued chemicals used as building blocks. The biphasic dehydration of sugars to these furan derivatives emphasizes the importance of solvent selection, guided by Green Chemistry principles, to enhance process productivity while minimizing environmental, health, and safety impacts. Tools like COSMO-RS have been applied to screen solvents based on structural information of molecules, advocating for the selection of environmentally benign alternatives (Esteban, Vorholt, & Leitner, 2020).
Biocatalysis in Furan Valorization
Biocatalysis presents an alternative for the valorization of furans, overcoming challenges associated with their inherent instability. Enzymatic modifications offer high selectivity under mild reaction conditions, enabling biodetoxification, selective syntheses, and solvent-free esterifications. These biocatalytic transformations represent promising yet modest productivity avenues, warranting further development and scale-up (Domínguez de María & Guajardo, 2017).
Homogeneous Catalysis in Furan Production
The production of furan derivatives like furfural and HMF via homogeneous catalysis in hydrothermal conversion processes highlights the importance of catalyst design. The synergistical catalytic effect of Lewis and Bronsted acids in these processes is pivotal, leading to the development of metal salts and ionic liquids as catalysts. This review emphasizes the significance of catalyst type and solvent system selection in achieving high selectivity and conversion efficiency (Zhao et al., 2021).
Catalytic Transformation to Cyclopentanones
The catalytic transformation of biomass-derived furfurals to cyclopentanones and their derivatives is an area of keen interest due to the commercial prospects of these compounds. Research in this domain has led to the development of efficient, inexpensive, and recyclable heterogeneous catalysts that operate under mild conditions, providing excellent yields. This review synthesizes the decade-long research efforts in converting furfurals to valuable petrochemical intermediates (Dutta & Bhat, 2021).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in publicly available sources. it is likely that large-scale synthesis
Properties
IUPAC Name |
2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDJKGVPVLZLED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330785 | |
Record name | 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92343-46-9 | |
Record name | 92343-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxynorbornane 2,6-Lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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